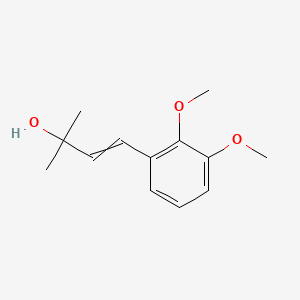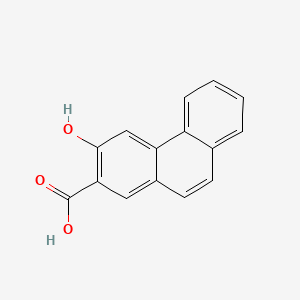
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Méthodes De Préparation
The synthesis of thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, can be achieved through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, using catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Applications De Recherche Scientifique
Thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, antifungal, antiviral, and anticancer properties . In chemistry, they serve as building blocks for the synthesis of more complex molecules. In biology, they are studied for their potential as enzyme inhibitors and receptor modulators . Additionally, in the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents .
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate enzyme activity by binding to the active sites or allosteric sites of enzymes, thereby inhibiting or activating their function . They can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses . The specific molecular targets and pathways involved depend on the structure of the thiazole derivative and its functional groups .
Comparaison Avec Des Composés Similaires
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, and tiazofurin . While all these compounds share the thiazole ring structure, their biological activities and applications vary. For instance, sulfathiazole is primarily used as an antimicrobial agent, ritonavir as an antiretroviral drug, and tiazofurin as an anticancer agent . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
111930-94-0 |
|---|---|
Formule moléculaire |
C19H35NO2S |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H35NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-18(19(21)22-3)23-16(2)20-17/h17-18H,4-15H2,1-3H3 |
Clé InChI |
BRUHUJQOYHLHCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1C(SC(=N1)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


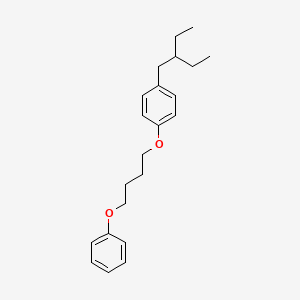


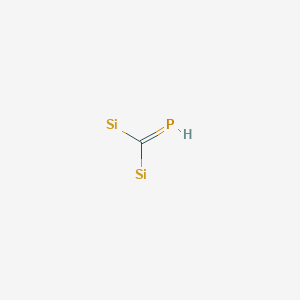
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
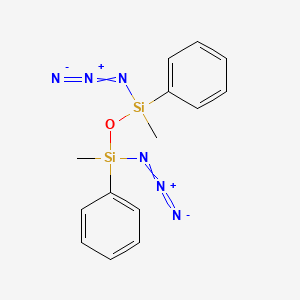
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
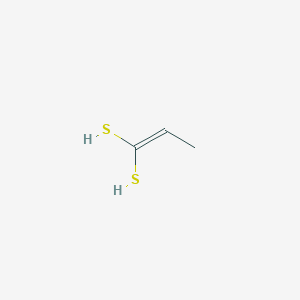
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
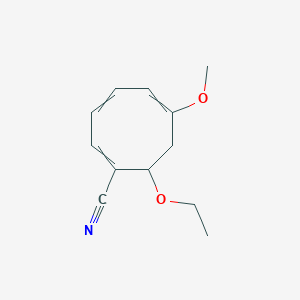
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
